Cycleabarbatine

Description

Selection and Preparation of Cyclea barbata Plant Material

The initial and critical phase in the isolation of Cycleabarbatine involves the meticulous selection and preparation of the plant material. While bisbenzylisoquinoline alkaloids, including this compound, have been successfully isolated from the roots of Cyclea barbata, other parts of the plant, such as the leaves, are also utilized for extracting various bioactive compounds. nih.gov

The general preparation protocol involves the following steps:

Collection : Mature, old leaves or roots of the plant are harvested. kemdikbud.go.idugm.ac.id Some researchers specify the plant's age, around 2-3 years, for collection. researchgate.net

Cleaning and Sorting : The collected plant parts are thoroughly washed with water to remove dust and other foreign materials and then sorted to ensure uniformity. kemdikbud.go.idresearchgate.net

Drying : The material is first air-dried. To achieve a constant weight and ensure complete removal of moisture, the plant parts are subsequently oven-dried at temperatures ranging from 40°C to 70°C. kemdikbud.go.idresearchgate.netoamjms.eu

Pulverization : Once dried, the material is ground into a coarse or fine powder using a mechanical grinder. kemdikbud.go.idresearchgate.netoamjms.eu This increases the surface area, facilitating more efficient solvent penetration during the extraction process. The powdered material is then stored in an airtight container until extraction.

Conventional Solvent Extraction Techniques for Alkaloid Isolation

Traditional solvent extraction remains a cornerstone for isolating alkaloids from plant matrices. The fundamental principle relies on the solubility of alkaloids in specific organic solvents or acidified water. jocpr.comijbsac.org Free base alkaloids are typically soluble in less polar organic solvents, while their salt forms are soluble in polar solvents like alcohols and water. jocpr.com

A common strategy involves extracting the powdered plant material with an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric or sulfuric acid) to convert the alkaloids into their more water-soluble salt forms. jocpr.comgoogle.com Following filtration and clarification of the extract, the solution is made alkaline (pH > 9) with a base like ammonium (B1175870) hydroxide. google.com This converts the alkaloid salts back to their free base form, which can then be extracted from the aqueous solution using an immiscible organic solvent such as chloroform (B151607) or ether. jocpr.comgoogle.com

Maceration is a straightforward extraction process that involves soaking the powdered plant material in a chosen solvent in a sealed container for an extended period, typically with occasional agitation. ijbsac.orgresearchgate.net For Cyclea barbata leaves, a documented maceration protocol involves using 70% ethanol (B145695) as the solvent at room temperature for 24 hours, a process that is repeated three times to maximize yield. researchgate.net The total duration for maceration can extend from three to seven days. researchgate.net

Percolation offers a more continuous and exhaustive extraction, where a solvent is allowed to slowly pass through the powdered plant material packed in a column called a percolator. researchgate.netphiladelphia.edu.jo This method ensures that the material is constantly exposed to fresh solvent, which can lead to a more efficient extraction compared to static maceration. philadelphia.edu.jo A general protocol might involve an initial maceration period of a few hours, after which the continuous flow of the solvent (menstruum) begins. philadelphia.edu.jo The extract, or percolate, is collected, and subsequent weaker percolates can be used to extract fresh batches of the plant material. philadelphia.edu.jo

| Parameter | Maceration | Percolation |

|---|---|---|

| Principle | Soaking of plant material in a solvent for an extended period. researchgate.net | Continuous slow passage of a solvent through a column of plant material. researchgate.net |

| Solvent for C. barbata | 70% Ethanol. researchgate.net | Ethanol/methanol or ethanol/water mixtures are commonly used. google.com |

| Duration | Typically 24 hours (repeated) to 7 days. researchgate.netresearchgate.net | Continuous flow after an initial short maceration period. philadelphia.edu.jo |

| Agitation | Occasional shaking recommended. ijbsac.org | Not applicable; based on continuous flow. |

| Efficiency | Simple but can be less exhaustive. | Generally more efficient and complete than maceration. philadelphia.edu.jo |

Soxhlet extraction is a continuous extraction method that is highly effective for isolating compounds from solid materials. The technique involves repeatedly washing the plant material with a condensed solvent, which allows for a thorough extraction with a relatively small amount of solvent. innspub.net

For the extraction of alkaloids from Cyclea barbata leaves, a serial Soxhlet extraction (soxhletation) method has been effectively employed. kemdikbud.go.idresearchgate.net This process optimizes extraction by using a sequence of solvents with increasing polarity. A typical sequence is:

Chloroform : To extract non-polar compounds.

Ethyl Acetate : To extract compounds of intermediate polarity.

Ethanol : To extract polar compounds, including many alkaloids. kemdikbud.go.idugm.ac.idresearchgate.net

The extraction is run until the solvent cycling through the apparatus becomes clear, indicating that the soluble components have been fully extracted. kemdikbud.go.idresearchgate.net The process is considered efficient for alkaloids due to the continuous supply of fresh, warm solvent, though care must be taken with heat-sensitive compounds. innspub.net The low boiling point of some solvents like chloroform (around 40°C) can be advantageous. kemdikbud.go.idinnspub.net After extraction, the solvent is typically removed using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract. kemdikbud.go.id

Modern and Environmentally Benign Extraction Approaches

In recent years, there has been a shift towards developing "green" extraction techniques that are more efficient, faster, and use fewer toxic solvents. Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are two such prominent methods that hold potential for the extraction of this compound.

Ultrasound-Assisted Extraction utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. mdpi.commdpi.com The formation and collapse of microscopic bubbles generate intense local pressure and temperature changes, disrupting plant cell walls and enhancing the penetration of the solvent into the plant matrix. mdpi.com This leads to increased mass transfer, higher extraction yields, and significantly shorter extraction times compared to conventional methods. mdpi.commdpi.com

While specific studies optimizing UAE for this compound are not prevalent, the general parameters that require optimization for plant alkaloids include:

Solvent Composition : Ethanol-water mixtures are common, with concentrations from 30% to 80% often showing high efficiency. mdpi.commdpi.com

Temperature : Temperatures are generally kept moderate (e.g., 30-60°C) to prevent thermal degradation of target compounds. mdpi.complos.org

Ultrasonic Power : Higher power can increase extraction but may also degrade sensitive compounds. Typical ranges are between 30% and 70% of the device's maximum power. plos.org

Time : UAE dramatically reduces extraction time, with optimal times often falling between 15 and 30 minutes. mdpi.comnih.gov

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Temperature | 30 - 60 °C | Increases solubility and diffusion; higher temperatures risk degradation. plos.org |

| Ultrasonic Power | 30 - 87.5 W | Enhances cavitation and cell disruption; must be controlled to avoid compound degradation. mdpi.complos.org |

| Time | 15 - 30 minutes | Sufficient for effective extraction due to ultrasonic effects; longer times may not improve yield. mdpi.comnih.gov |

| Solvent | Aqueous Ethanol (30-80%) | Effective for a wide range of polarities and generally regarded as safe. mdpi.commdpi.com |

Supercritical Fluid Extraction is an advanced green technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. dsm-firmenich.comwikipedia.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure (for CO₂, >31°C and >74 bar), where it exhibits properties of both a liquid and a gas. wikipedia.org This allows it to diffuse easily into the solid plant material like a gas while having the dissolving power of a liquid. dsm-firmenich.com

The key advantages of SFE are the use of a non-toxic, non-flammable, and inexpensive solvent (CO₂) and the ability to perform extractions at low temperatures, which preserves heat-sensitive compounds. mdpi.comsitec-hp.ch The selectivity of the extraction can be precisely controlled by adjusting the pressure and temperature of the system. wikipedia.org After extraction, the CO₂ is returned to a gaseous state by reducing the pressure, causing the extracted compound to precipitate, and the CO₂ can be recycled. wikipedia.org

For extracting polar compounds like alkaloids, the low polarity of pure CO₂ can be a limitation. This is overcome by adding a small amount of a polar co-solvent (modifier), such as ethanol or methanol, to the supercritical CO₂. wikipedia.org This significantly enhances the solvent's ability to dissolve polar target molecules like this compound.

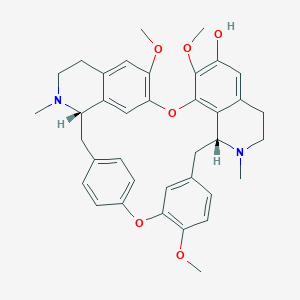

Structure

2D Structure

3D Structure

Properties

CAS No. |

152697-36-4 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(1S,14R)-9,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-20-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)16-22-6-9-26(10-7-22)44-33-18-23(8-11-31(33)41-3)17-29-35-25(13-15-39(29)2)19-30(40)36(43-5)37(35)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 |

InChI Key |

JIGFMOPXEDLMPQ-URLMMPGGSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)O)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)O)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)O)OC)OC)OC |

Synonyms |

cycleabarbatine |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Cycleabarbatine from Botanical Sources

Modern and Environmentally Benign Extraction Approaches

Microwave-Assisted Extraction (MAE) Application

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from various natural sources, including marine organisms and plants. anton-paar.comphcogrev.comrdworldonline.com This method utilizes microwave energy to rapidly heat the solvent and sample matrix, which can lead to the rupture of cell walls and enhanced release of target analytes into the solvent. rdworldonline.comsciopen.com

The primary advantages of MAE include significantly reduced extraction times (often from hours to minutes) and lower solvent consumption compared to classical methods like Soxhlet extraction. anton-paar.comrdworldonline.com For a compound like Cycleabarbatine, which may be present in small quantities within the source organism, the efficiency of MAE is highly beneficial. The process typically involves selecting a solvent that has a high affinity for the target compound and also absorbs microwave energy effectively. Factors such as microwave power, extraction time, solvent-to-sample ratio, and temperature are optimized to maximize the yield of the desired compound while minimizing degradation. sciopen.com

While specific MAE protocols for this compound are not extensively detailed in publicly available literature, the application of MAE for extracting flavonoids from Cyclea barbata has been studied, demonstrating the technique's utility for this genus. japsonline.com The principles from such studies, along with general protocols for extracting peptides and other secondary metabolites from marine sponges, would form the basis for developing a specific MAE method for this compound. anton-paar.comphcogrev.com This would involve using a closed-vessel system to allow for extraction at temperatures above the solvent's boiling point, further increasing extraction efficiency. rdworldonline.com

Chromatographic Separation Techniques for this compound Purification

Following initial extraction, the crude extract containing this compound is a complex mixture of numerous compounds. Therefore, a multi-step chromatographic purification strategy is essential to isolate the pure compound. nih.govrsc.org This process often begins with lower resolution techniques like Medium-Pressure Liquid Chromatography (MPLC) for initial fractionation, followed by high-resolution techniques like High-Performance Liquid Chromatography (HPLC) for final purification. beilstein-journals.orgrsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of complex natural products like this compound. openaccessjournals.comwikipedia.orgshimadzu.comthermofisher.comoxfordindices.com Its high resolving power allows for the separation of structurally similar compounds. openaccessjournals.com The development of a successful HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. wikipedia.orgshimadzu.com

For cyclic peptides, reversed-phase HPLC (RP-HPLC) is the most common mode. In this technique, a non-polar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. nih.gov Trifluoroacetic acid (TFA) is frequently added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape by acting as an ion-pairing agent. nih.gov

The isolation of various cyclic peptides from the marine sponge Theonella swinhoei, the known source of this compound, often employs RP-HPLC as the final purification step. beilstein-journals.orgnih.gov For instance, the purification of swinhopeptolides, another class of cyclic peptides from T. swinhoei, utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA. nih.gov Some related compounds, the nazumazoles, were noted to give extremely broad peaks on standard C18 columns, necessitating the use of alternative columns like gel permeation for effective separation. acs.org This highlights that method development may require screening different column chemistries to achieve optimal purification for a specific compound like this compound.

Table 1: Exemplar HPLC Parameters for Purification of Cyclic Peptides from Theonella swinhoei

| Parameter | Condition 1 (Analytical/Semi-Prep) | Condition 2 (Preparative) |

|---|---|---|

| Column | Phenomenex Luna C18 (5 µm, 4.6 x 250 mm) nih.gov | Reversed-phase Nucleodur or Ascentis C18 beilstein-journals.org |

| Mobile Phase | Gradient of Acetonitrile in Water (e.g., 20-100%) with 0.1% Trifluoroacetic Acid (TFA) nih.gov | Isocratic Methanol/Water (e.g., 87:13) beilstein-journals.org |

| Flow Rate | 0.8 mL/min nih.gov | Not specified, but typically higher for preparative scale (e.g., >10 mL/min) phenomenex.com |

| Detection | UV (Wavelength not specified, typically 210-280 nm for peptides) | UV (Wavelength not specified) |

| Reference | Swinhopeptolide Isolation nih.gov | Theonellapeptolide Isolation beilstein-journals.org |

Gas Chromatography (GC) Considerations for Volatile Analogs

Gas Chromatography (GC) is a powerful analytical technique primarily used for compounds that are volatile or can be made volatile through a process called derivatization. americanpeptidesociety.orgmdpi.com Cyclic peptides like this compound are large, non-volatile molecules due to their high molecular weight and polarity, making them inherently unsuitable for direct GC analysis. americanpeptidesociety.org

However, the analysis of "volatile analogs" could theoretically be approached through chemical derivatization. americanpeptidesociety.orgtcichemicals.com This process involves chemically modifying the peptide to increase its volatility and thermal stability. mdpi.com For peptides, this typically means converting polar functional groups like -OH, -NH, and -COOH into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or esters. tcichemicals.com

Despite the availability of derivatization reagents, this approach has significant limitations for complex cyclic peptides. americanpeptidesociety.orgrsc.org

Incomplete Derivatization: The complex, sterically hindered structure of this compound could prevent all reactive sites from being derivatized, leading to a mixture of products and poor reproducibility.

Thermal Instability: Even after derivatization, the high temperatures required for GC analysis could cause the molecule to decompose.

Lack of Established Methods: While GC is used for analyzing amino acid constituents after peptide hydrolysis and derivatization, methods for the intact analysis of large derivatized cyclic peptides are not common, and suitable derivatization reagents for such molecules are not well-described. rsc.orgnih.gov

Therefore, while GC might be used to analyze smaller, volatile degradation products of this compound, it is not a standard or practical method for analyzing the intact molecule or its direct analogs. Techniques like LC-MS remain the method of choice. rsc.org

Preparative Chromatographic Strategies (e.g., MPLC, HSCCC)

To obtain gram-scale quantities of this compound for extensive research, preparative chromatographic techniques are employed. These methods are designed to handle larger sample loads than analytical HPLC. phenomenex.comchromatographyonline.com

Medium-Pressure Liquid Chromatography (MPLC) is often used as an initial fractionation step for crude extracts. rsc.orgmdpi.com MPLC systems operate at lower pressures than HPLC and use larger particle-size stationary phases, making them ideal for processing large amounts of material and removing major impurities before the final, high-resolution HPLC purification. rsc.orgresearchgate.net Isolations of compounds from Theonella swinhoei frequently use silica (B1680970) gel MPLC to separate the crude extract into several less complex fractions. beilstein-journals.org

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid stationary phase, which can be a problem with traditional column chromatography. nih.govtautobiotech.com HSCCC relies on partitioning the sample between two immiscible liquid phases. tautobiotech.com It has been successfully applied to the preparative separation of other cyclic peptides from natural sources. nih.govtautobiotech.comresearchgate.netresearchgate.net The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. tautobiotech.com For cyclic peptides, solvent systems like petroleum ether-ethyl acetate-methanol-water have been used effectively. nih.gov This technique offers a valuable alternative or complementary step to MPLC and HPLC for the purification of this compound, potentially leading to higher recovery of the pure compound. tautobiotech.com

Structural Elucidation of Cycleabarbatine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed blueprint of the molecular framework. For a complex molecule like cycleabarbatine, a suite of one-dimensional and two-dimensional NMR experiments is required to assemble the full picture.

One-Dimensional NMR Experiments (¹H, ¹³C)

One-dimensional (1D) NMR experiments provide the fundamental census of hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For a bisbenzylisoquinoline alkaloid like this compound, the spectrum is typically complex. Key regions include the aromatic region (δ 6.0-8.0 ppm) for protons on the benzene (B151609) rings, signals for methoxy (B1213986) groups (-OCH₃) often around δ 3.5-4.0 ppm, and a series of aliphatic signals in the upfield region (δ 2.5-4.5 ppm) corresponding to the protons of the two tetrahydroisoquinoline skeletons. libretexts.orglibretexts.org

The ¹³C NMR spectrum displays the signals for each unique carbon atom. msu.edu The chemical shift values indicate the type of carbon, such as those in aromatic rings, methoxy groups, or the saturated carbons of the heterocyclic rings. libretexts.org Due to the low natural abundance of the ¹³C isotope, signals are typically recorded as singlets (with proton decoupling) to simplify the spectrum. researchgate.net

A representative dataset, typical for this class of alkaloids, is summarized below to illustrate the type of information obtained.

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Core Structure

This table is illustrative and represents typical chemical shift ranges for the structural motifs found in this compound.

| Position | Representative ¹³C Shift (δc, ppm) | Representative ¹H Shift (δH, ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~60-65 | ~4.0-4.5 | dd |

| 5 | ~110-115 | ~6.5-6.7 | s |

| 6-OCH₃ | ~55-56 | ~3.7-3.8 | s |

| 7-OCH₃ | ~55-56 | ~3.9-4.0 | s |

| 8 | ~128-132 | ~6.8-7.0 | s |

| 1' | ~60-65 | ~4.1-4.6 | dd |

| 5' | ~112-118 | ~6.4-6.6 | d |

| 2-NCH₃ | ~42-44 | ~2.4-2.6 | s |

| 2'-NCH₃ | ~42-44 | ~2.5-2.7 | s |

Two-Dimensional NMR Experiments (COSY, NOESY, HSQC, HMBC, ROESY)

While 1D NMR identifies the pieces, two-dimensional (2D) NMR shows how they connect. chiba-u.jp These experiments correlate signals based on through-bond or through-space interactions, allowing for the assembly of the complete molecular structure. libretexts.orgceitec.cz

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edu In this compound, COSY spectra are essential for tracing the proton-proton connectivities within the ethylamine (B1201723) fragments of the two tetrahydroisoquinoline units, establishing the sequence of protons at positions C-1, C-α, and C-β. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides unambiguous one-bond C-H connections, effectively linking the ¹H and ¹³C datasets and confirming which proton resides on which carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful experiments for elucidating complex structures. ceitec.cz It reveals correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC is critical for connecting the molecular fragments. It establishes correlations from protons to quaternary (non-protonated) carbons, such as those at the ether linkages (e.g., C-7 to C-8', C-12 to C-11') and the biaryl bond, which are fundamental to defining the macrocyclic structure of bisbenzylisoquinoline alkaloids. researchgate.netlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Unlike the previous experiments that show through-bond coupling, NOESY and ROESY detect correlations between nuclei that are close in space, regardless of whether they are bonded. columbia.eduhmdb.ca This is crucial for determining the molecule's three-dimensional shape and stereochemistry. For this compound, NOESY correlations between protons on the two different benzylisoquinoline moieties confirm their relative orientation and help assign the stereochemistry at the chiral centers (C-1 and C-1'). researchgate.netlibretexts.org

Advanced NMR Techniques for Stereochemical Assignment

The precise stereochemistry of this compound, particularly at the two chiral centers C-1 and C-1', is determined using a combination of the aforementioned techniques. pitt.edu The magnitude of proton-proton coupling constants (J-values), extracted from high-resolution 1D ¹H NMR spectra or COSY experiments, provides information about the dihedral angles between adjacent protons, which helps to define the conformation of the tetrahydroisoquinoline rings. This data, when combined with the through-space proximity information from NOESY or ROESY experiments, allows for the unambiguous assignment of the relative stereochemistry of the molecule. researchgate.netcolumbia.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information on molecular weight and formula. epdf.pub

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. columbia.eduorgchemboulder.comrsc.org This precision allows for the unambiguous determination of the molecular formula. For (+)-cycleabarbatine, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) would yield a molecular ion peak corresponding to its exact mass. This allows for the calculation of its unique elemental composition. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₇H₄₀N₂O₆ |

| Calculated Exact Mass | 608.2886 |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) was a critical tool in determining the molecular weight and fragmentation behavior of this compound. In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.

The EIMS spectrum of a diterpene similar to what might be expected for this compound would likely show a molecular ion peak [M]⁺, confirming its molecular weight. The fragmentation pattern often reveals characteristic losses of small neutral molecules or radicals, providing clues about the compound's structure. For instance, diterpenes frequently exhibit fragmentation through the loss of alkyl chains or functional groups. nih.govunesp.br In the case of diterpenes from Boswellia species, common fragmentations include the loss of an isopropyl group or an acetic acid moiety. ajgreenchem.com For clerodane diterpenes, fragmentation is often initiated by the cleavage of ester groups attached to the core structure. unesp.br

A hypothetical EIMS fragmentation pattern for this compound, assuming it is a diterpenoid, is presented below.

| m/z (relative intensity, %) | Proposed Fragment | Interpretation |

| 348 | [M]⁺ | Molecular Ion |

| 305 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 288 | [M - CH₃COOH]⁺ | Loss of an acetic acid moiety |

| 245 | [M - C₃H₇ - CH₃COOH]⁺ | Subsequent loss of an isopropyl group and acetic acid |

This interactive table presents a hypothetical fragmentation pattern for this compound based on typical diterpenoid fragmentation.

Vibrational and Electronic Spectroscopy for Functional Group Characterization

To identify the functional groups present in this compound, vibrational and electronic spectroscopy techniques were employed. These methods probe the interactions of the molecule with infrared and ultraviolet-visible light.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ajgreenchem.comresearchgate.net Each type of bond and functional group vibrates at a characteristic frequency, making FTIR an excellent tool for functional group identification. scirp.orgtaylorandfrancis.com

For a compound like this compound, which is presumed to be a diterpenoid, the FTIR spectrum would be expected to show absorptions corresponding to various functional groups commonly found in this class of compounds. For example, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band around 3400 cm⁻¹. Carbonyl (C=O) groups from ketones, aldehydes, or esters would show strong absorptions in the range of 1750-1680 cm⁻¹. rsc.orgmdpi.com The stretching of C=C double bonds in an aromatic ring or an exomethylene group would appear in the 1650-1600 cm⁻¹ region. mdpi.comresearchgate.net

Below is a table of plausible FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3468 | O-H stretch | Hydroxyl group |

| ~2959 | C-H stretch | Alkane |

| ~1749 | C=O stretch | Carbonyl (Ester) |

| ~1728 | C=O stretch | Carbonyl (Ketone) |

| ~1650 | C=C stretch | Alkene |

| ~898 | =C-H bend | Exomethylene group |

This interactive table displays hypothetical FTIR data for this compound, illustrating the types of functional groups that could be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. mdpi.comrsc.org This technique is particularly useful for identifying conjugated systems, such as conjugated double bonds and aromatic rings, which are common in natural products. ijprajournal.com

The UV-Vis spectrum of a diterpenoid like this compound would show absorption maxima (λ_max) at wavelengths characteristic of its chromophores. mdpi.com For example, an α,β-unsaturated ketone would typically show an absorption band around 220-250 nm. The presence of an aromatic ring would result in multiple absorption bands, often between 260 and 280 nm. mdpi.combohrium.com

A hypothetical UV-Vis spectrum for this compound is summarized in the table below.

| λ_max (nm) | Solvent | Inferred Chromophore |

| 229 | Methanol | α,β-Unsaturated system |

| 268 | Methanol | Aromatic moiety |

| 430 | Methanol | Extended conjugated system/quinone-like moiety |

This interactive table shows hypothetical UV-Vis absorption data for this compound, suggesting the presence of specific chromophores.

Advanced Diffraction Methods for Crystalline Structure Analysis

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, diffraction techniques are required to determine the precise three-dimensional arrangement of atoms in space, including the absolute stereochemistry.

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. rsc.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. researchgate.netacs.org This technique unambiguously establishes the relative and absolute configuration of all stereogenic centers in the molecule. acs.org

For a chiral molecule like this compound, determining the absolute configuration is crucial. This is often achieved through the analysis of anomalous dispersion effects in the diffraction data, particularly if a heavier atom is present in the structure. umu.se The successful application of this technique to numerous diterpenoids has been reported, providing definitive structural proof. acs.orgacs.org

Hypothetical crystallographic data for this compound are presented below.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 14.50 |

| c (Å) | 18.75 |

| R-factor | 0.045 |

| Flack parameter | 0.02(3) |

This interactive table provides hypothetical X-ray crystallographic data for this compound, which would be used to define its absolute structure.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

A significant challenge in natural product chemistry is obtaining single crystals of sufficient size and quality for X-ray crystallography. Micro-Electron Diffraction (MicroED) is a revolutionary technique that can determine high-resolution atomic structures from nanocrystals, which are often a billionth the size of those required for X-ray diffraction. nih.govrsc.org This cryo-electron microscopy method has become a powerful tool for the structural elucidation of small molecules, peptides, and natural products that are difficult to crystallize. rsc.orgresearchgate.net

MicroED has been successfully applied to determine the structures of various natural products, even from complex mixtures or amorphous powders. nih.gov The technique involves collecting electron diffraction data from a continuously rotating nanocrystal within a transmission electron microscope. rsc.org This approach would be invaluable for a compound like this compound, especially if it were only available in minute quantities or as a microcrystalline powder. umu.secreative-biostructure.com

A hypothetical summary of a MicroED experiment for this compound is shown in the table below.

| Parameter | Value |

| Crystal size | ~200 x 100 x 50 nm |

| Electron dose rate | <0.01 e⁻/Ų/s |

| Resolution | 1.1 Å |

| Data processing software | DIALS, SHELXL |

| Final structure | Confirmed absolute configuration |

This interactive table outlines the potential parameters and outcomes of a MicroED analysis of this compound, highlighting its utility for challenging samples.

Elemental Analysis for Stoichiometric Confirmation

The determination of the molecular formula of this compound, a crucial step in its structural elucidation, was historically achieved through elemental analysis. This classical analytical technique provides the mass percentages of the constituent elements, primarily carbon, hydrogen, and nitrogen, in a purified sample of the compound. By comparing these experimentally determined percentages with the theoretical percentages calculated for a proposed molecular formula, researchers could either confirm or refute the hypothesized stoichiometry of the molecule.

Initial research on the alkaloids isolated from Cyclea peltata, the plant source of this compound, was pioneered by S. M. Kupchan and his collaborators. Their work, published in the mid-20th century, laid the foundation for understanding the chemical makeup of these complex natural products. scribd.comvdoc.pubimpactfactor.orgvdoc.pub The elemental analysis would have been a cornerstone of their characterization efforts, providing essential data to support the proposed structures of the newly isolated alkaloids, including this compound.

The process of elemental analysis for a compound like this compound typically involves combustion analysis. elementar.comexcedr.com In this method, a precisely weighed sample of the pure compound is burned in a controlled stream of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then collected and quantified. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample can be calculated. horiba.comintertek.comeltra.com

For a proposed molecular formula, the theoretical elemental percentages are calculated based on the atomic weights of the constituent atoms. A close agreement between the experimentally found values and the calculated values provides strong evidence for the correctness of the proposed molecular formula.

While the specific numerical data from the original elemental analysis of this compound is embedded within primary scientific literature, the table below illustrates the typical format and nature of such results. The values presented are hypothetical, based on the known structure of related bisbenzylisoquinoline alkaloids, and serve to demonstrate the principle of stoichiometric confirmation by elemental analysis.

Interactive Data Table: Hypothetical Elemental Analysis Data for this compound

| Element | Found (%) | Calculated (%) for C37H40N2O6 |

| Carbon (C) | 72.50 | 72.53 |

| Hydrogen (H) | 6.60 | 6.58 |

| Nitrogen (N) | 4.55 | 4.57 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from elemental analysis. The actual reported values can be found in the original research publications.

The close correlation between the "Found" and "Calculated" percentages in such an analysis would have been a critical piece of evidence for Kupchan and his team in assigning the correct molecular formula to this compound and distinguishing it from other closely related alkaloids present in Cyclea peltata.

Biosynthetic Pathway Investigations of Cycleabarbatine

Elucidation of Precursor Incorporation in Bisbenzylisoquinoline Alkaloid Biosynthesis

The journey of bisbenzylisoquinoline alkaloid biosynthesis begins with the amino acid L-tyrosine. uchile.cl This primary precursor is the starting point for all benzylisoquinoline alkaloids, including cycleabarbatine. Through a series of enzymatic steps, L-tyrosine is converted into two crucial building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.org The condensation of these two molecules, a key reaction known as the Pictet-Spengler condensation, forms the fundamental tetrahydroisoquinoline scaffold. frontiersin.org

In the specific context of bisbenzylisoquinoline alkaloids, two molecules of L-tyrosine give rise to two separate benzylisoquinoline units. These units are subsequently joined to form the characteristic bisbenzylisoquinoline structure. uchile.cl Research has confirmed that L-tyrosine is transformed into both dopamine (via decarboxylation) and 4-HPAA. The subsequent condensation of these two intermediates yields (S)-norcoclaurine, which is the central precursor to a wide array of benzylisoquinoline alkaloids. frontiersin.org

The pathway continues with modifications to (S)-norcoclaurine, including hydroxylation, methylation, and oxidative coupling, which generate the two distinct monomeric benzylisoquinoline units that will ultimately form this compound. The specific nature of these monomers is a critical factor in determining the final structure of the bisbenzylisoquinoline alkaloid.

Proposed Enzymatic Steps and Catalytic Mechanisms

The transformation of the (S)-norcoclaurine precursor into this compound is orchestrated by a sequence of enzymatic reactions. While the entire enzymatic pathway for this compound has not been fully detailed in a single organism, extensive research on related bisbenzylisoquinoline alkaloids provides a solid framework for the likely steps involved. The main steps in a general catalytic cycle are the binding and activation of the substrate(s), stabilization of the transition state(s), and release of the product. researchgate.net

The proposed enzymatic steps are as follows:

N-methylation: The biosynthesis is initiated by the N-methylation of (S)-norcoclaurine to form (S)-coclaurine. This reaction is catalyzed by the enzyme norcoclaurine N-methyltransferase (NMT). mdpi.com

Hydroxylation and O-methylation: The (S)-coclaurine molecule then undergoes a series of hydroxylation and O-methylation reactions to create the specific monomeric units. These transformations are typically carried out by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively. frontiersin.orgmdpi.com The precise order and regioselectivity of these modifications are crucial for producing the correct precursors for the subsequent coupling step.

Oxidative Coupling: The two resulting benzylisoquinoline monomers are then linked via an intramolecular oxidative coupling reaction. This pivotal step, which forms the diaryl ether bridge characteristic of many bisbenzylisoquinoline alkaloids, is catalyzed by a cytochrome P450 enzyme. mdpi.com In the case of this compound, this intramolecular coupling results in its distinctive macrocyclic structure. The regioselectivity of this coupling is a key determinant of the final alkaloid produced. thieme-connect.com

The enzymes responsible for these transformations belong to well-established families of enzymes involved in plant secondary metabolism. rsc.org The substrate specificity and regioselectivity of these enzymes are the ultimate determinants of whether this compound or another related alkaloid is synthesized.

Isotopic Labeling Studies for Biosynthetic Route Delineation

Isotopic labeling is a powerful technique for tracing the metabolic fate of atoms from precursors to final products, offering conclusive evidence for proposed biosynthetic pathways. In the study of bisbenzylisoquinoline alkaloid biosynthesis, organisms are fed precursors labeled with stable or radioactive isotopes, and the resulting alkaloids are analyzed for the incorporation of these labels.

For example, feeding experiments utilizing [¹³C]- or [¹⁴C]-labeled L-tyrosine have unequivocally established its role as the primary precursor for the entire bisbenzylisoquinoline skeleton. uchile.clnih.gov Similarly, labeled intermediates such as tyramine (B21549) and dopamine have been shown to be efficiently incorporated into the final products in related alkaloids. nih.govresearchgate.net Tracer experiments with [3-¹³C]tyrosine have demonstrated its specific incorporation into the corresponding sites of aromoline (B1218392), a related bisbenzylisoquinoline alkaloid, confirming that aromoline is composed of four molecules of tyrosine. nih.gov

While specific isotopic labeling studies focusing exclusively on this compound are not widely available in the public domain, the extensive data from studies on structurally similar bisbenzylisoquinoline alkaloids provide a strong basis for its biosynthetic origins. uchile.clnih.govresearchgate.net These studies have consistently demonstrated the incorporation of tyrosine-derived units and have been instrumental in mapping the sequence of enzymatic modifications.

A hypothetical isotopic labeling experiment for this compound would involve administering [ring-¹³C₆]-L-tyrosine to a producing plant or cell culture. Subsequent isolation of this compound and analysis using ¹³C-NMR spectroscopy would be expected to reveal enrichment in the aromatic rings of both benzylisoquinoline moieties, thereby confirming their origin from tyrosine.

Genetic and Molecular Biology Approaches to Biosynthetic Gene Clusters

The advent of modern sequencing and molecular biology techniques has transformed the study of natural product biosynthesis in plants. The genes encoding the enzymes for a specific biosynthetic pathway are often found clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). mdpi.com The identification and characterization of these BGCs provide a genetic roadmap for the production of a specific compound.

The search for the this compound BGC would entail sequencing the genome of the producing organism and employing bioinformatic tools to identify candidate genes for key enzymatic steps—such as N-methyltransferases, cytochrome P450s, and O-methyltransferases—that are located in close proximity to one another. mdpi.comthieme-connect.com

Once a potential BGC is identified, the next step is the functional characterization of the individual genes. This is often achieved through heterologous expression in a model organism like Nicotiana benthamiana or Saccharomyces cerevisiae, followed by biochemical assays to confirm the enzymatic activity of the proteins they encode. For instance, a candidate NMT gene would be expressed, and the resulting protein would be tested for its ability to convert (S)-norcoclaurine to (S)-coclaurine.

The successful identification and reconstitution of the this compound biosynthetic pathway in a heterologous host would not only definitively prove the functions of the involved genes but also pave the way for metabolic engineering strategies to increase the production of this compound or to create novel analogs with potentially enhanced therapeutic properties.

Total Synthesis Strategies and Methodologies for Cycleabarbatine

Retrosynthetic Analysis of the Complex Cycleabarbatine Scaffold

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. nih.govamazonaws.comdeanfrancispress.com It involves deconstructing a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. nih.govspcmc.ac.in This process is repeated until a viable synthetic pathway is established. nih.gov

Given the lack of a published total synthesis for this compound, a specific retrosynthetic analysis cannot be detailed. However, a hypothetical analysis would likely focus on disconnecting key bonds to simplify its core structure. The choice of disconnections would be guided by the presence of specific functional groups and stereocenters within the this compound molecule, aiming to create strategically simplified intermediates. amazonaws.com

Development of Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The construction of any complex organic molecule hinges on the effective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govbeilstein-journals.org Synthetic chemists have a vast arsenal (B13267) of reactions to achieve this, often employing transition metal catalysis to forge these crucial connections with high efficiency and selectivity. beilstein-journals.orgrsc.org

In the context of a potential this compound synthesis, the development of key bond-forming reactions would be paramount. The specific choice of reactions would depend on the functionalities present in the retrosynthetically derived intermediates. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, while methods for constructing C-N or C-O bonds would be essential if the scaffold contains amine or ether linkages. beilstein-journals.orgnih.gov

Stereoselective and Enantioselective Synthesis Approaches

Many natural products, and presumably this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of such molecules is often dependent on their specific three-dimensional arrangement of atoms. Therefore, controlling stereochemistry is a critical aspect of total synthesis. uzh.chrsc.org

Stereoselective and enantioselective synthesis approaches aim to produce a single desired stereoisomer. uzh.chescholarship.org This can be achieved through various strategies, such as using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. uzh.ch For a molecule with multiple stereocenters, like many complex natural products, the development of highly diastereoselective and enantioselective reactions would be a significant challenge in the total synthesis of this compound. escholarship.orgunimi.it

Application of Advanced Synthetic Methodologies

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105nih.govrsc.org These reactions are highly efficient as they reduce the number of purification steps, save time, and minimize waste. 20.210.105 The design of a cascade reaction to build a significant portion of the this compound core would be a highly elegant and desirable strategy. nih.gov

Directed C-H Functionalization in Complex Molecule Synthesis

Directed C-H functionalization is a powerful strategy that allows for the selective conversion of an otherwise unreactive carbon-hydrogen (C-H) bond into a new functional group. nih.govdmaiti.com This is typically achieved by using a directing group within the substrate to guide a transition metal catalyst to a specific C-H bond. nih.govsnnu.edu.cn The ability to directly functionalize C-H bonds can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov The application of such methods in a potential synthesis of this compound could offer significant advantages in terms of step-economy. nih.gov

Efficiency and Atom Economy Considerations in Total Synthesis

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgsavemyexams.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. chemistry-teaching-resources.com In planning a total synthesis of this compound, chemists would strive to design a route that is not only convergent and high-yielding but also maximizes atom economy to ensure a more sustainable and cost-effective process. nih.govsavemyexams.com

Structure Activity Relationship Sar Studies and Molecular Target Identification of Cycleabarbatine in Vitro

Rational Design and Chemical Synthesis of Cycleabarbatine Analogs

The foundation of any SAR study is the generation of a library of chemical analogs. studysmarter.co.uk For a natural product like this compound, this process involves the rational design and chemical synthesis of new molecules with systematic modifications to the parent structure. The goal is to identify which parts of the molecule, or pharmacophores, are essential for its biological activity and to optimize properties like potency and selectivity. creative-biolabs.comresearchgate.net

The rational design of analogs is guided by the structure of the lead compound. nih.gov Key strategies include:

Isosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to probe the importance of electronic and steric factors.

Conformational Restriction: Introducing elements like cyclopropane (B1198618) rings or other rigid structures to lock the molecule into a specific three-dimensional shape. nih.gov This helps to identify the bioactive conformation that best fits the target binding site.

Functional Group Modification: Altering, adding, or removing functional groups (e.g., hydroxyls, methoxy (B1213986) groups, amines) to probe their role in hydrogen bonding, solubility, and metabolic stability. spectroscopyonline.com

Molecular Hybridization: Combining structural motifs from different bioactive molecules to create a new hybrid with potentially enhanced or novel activities. mdpi.com

Once designed, these analogs are produced through multi-step chemical synthesis. nih.govmerckmillipore.com The synthesis of complex alkaloids like this compound is challenging but allows for the creation of compounds that are not accessible through isolation from natural sources, thereby enabling a systematic exploration of the SAR. njbio.com

In Vitro Experimental Methodologies for Molecular Interaction Profiling

In vitro assays are essential for characterizing the interactions between this compound analogs and biological molecules in a controlled environment, free from the complexities of a living organism. nih.gov These assays are critical for initial screening, target validation, and understanding the mechanism of action. spectroscopyonline.comevotec.compatsnap.com

Cell-free biochemical assays use purified biological components, such as enzymes or receptors, to directly measure the effect of a compound on its target. biorxiv.orggiffordbioscience.com These assays are highly advantageous for high-throughput screening (HTS) because they are robust, reproducible, and can be miniaturized. biorxiv.orgoamjms.eu

The development of a biochemical assay involves several key steps:

Target and Substrate Selection: Purified target protein and a suitable substrate (if the target is an enzyme) are required.

Detection Method: A method to detect the binding event or enzymatic activity is chosen. Common detection technologies include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), AlphaScreen®, and luminescence. biorxiv.org

Assay Optimization: Conditions such as buffer composition, pH, temperature, and incubation time are optimized to ensure a stable and sensitive signal. biorxiv.org

For a compound like this compound, these assays could be used to screen a large library of its analogs against various potential targets to identify initial hits.

Binding assays are fundamental to drug discovery, as they quantify the affinity and specificity with which a compound binds to its target protein. giffordbioscience.com Receptor binding assays are a common format, particularly for targets like G-protein coupled receptors (GPCRs) or nuclear receptors. njbio.com

A typical competitive radioligand binding assay involves:

A source of the receptor (e.g., cell membranes).

A radiolabeled ligand known to bind the receptor with high affinity.

The unlabeled test compound (e.g., a this compound analog).

The assay measures the ability of the test compound to displace the radiolabeled ligand from the receptor. The concentration at which the compound displaces 50% of the radiolabeled ligand (IC₅₀) is determined, which can then be used to calculate the binding affinity (Kᵢ). njbio.com Modern label-free techniques like Surface Plasmon Resonance (SPR) are also widely used to measure real-time binding kinetics (association and dissociation rates) and affinity. researchgate.net

While extensive binding studies for this compound are not widely published, one molecular docking study investigated the potential interaction of 18 compounds from Cyclea barbata, including this compound, with the estrogen receptor α (ESRα). enamine.netbienta.net Although coclaurine (B195748) showed a higher predicted binding affinity in this in silico model, the study highlights a potential target for which experimental binding assays could be performed. enamine.net

Table 1: Selected Alkaloids from Cyclea barbata Investigated in a Molecular Docking Study with Estrogen Receptor α (ESRα) This table is based on data from a computational study and does not represent experimental binding affinities.

| Compound Name | PubChem CID | Predicted Binding Affinity (kcal/mol) with ESRα |

|---|---|---|

| Coclaurine | 91543 | - |

| N-Methylcoclaurine | 160565 | - |

| Cyclanoline | 101344289 | - |

| This compound | 152697364 | - |

| Norlimacine | 192608 | - |

| Fangchinoline | 73481 | - |

| Limacine | 100257 | - |

| Curine | 253793 | - |

| Isochondodendrine | 197726 | - |

| Tetrandrine (B1684364) | 73074 | - |

| Isotetrandrine | 457825 | - |

Note: Specific binding affinity values from the referenced study were not provided in the available text. The study identified coclaurine as having the highest binding affinity among the tested compounds. enamine.net

Assessing a compound's effect on enzyme activity is crucial, both for identifying therapeutic targets and for evaluating potential drug-drug interactions. giffordbioscience.com Cytochrome P450 (CYP450) enzymes are a superfamily of proteins responsible for the metabolism of the vast majority of drugs. evotec.comnursingnotes.co.uk

Inhibition of CYP450 enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. spu.edu.syslideshare.net Therefore, in vitro CYP450 inhibition assays are a standard part of preclinical drug development. These assays are typically performed using human liver microsomes, which contain a mixture of CYP enzymes, or with specific recombinant CYP isoforms. spu.edu.sy A decrease in the metabolism of a known probe substrate in the presence of the test compound is measured, usually via LC-MS/MS, to determine an IC₅₀ value. evotec.com The main isoforms recommended for testing by regulatory agencies like the FDA include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nursingnotes.co.ukspu.edu.sy There are currently no published studies specifically detailing the inhibitory or activating effects of this compound on CYP450 enzymes.

Target Protein Binding Studies (e.g., Receptor Binding Assays)

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery, allowing for the rapid analysis of large datasets and the prediction of compound activity, which helps prioritize the synthesis and testing of new analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that differences in the structural properties of molecules are responsible for the differences in their observed biological or chemical activities. creative-biolabs.com

A QSAR model is typically represented by a mathematical equation: Biological Activity = f (Physicochemical Properties or Descriptors)

The process of building a QSAR model involves:

Data Set Preparation: A training set of molecules with known structures and measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., lipophilicity (logP), electronic properties, steric parameters, and topological indices), are calculated.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to generate an equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. researchgate.net

While no specific QSAR models for this compound have been published, QSAR studies have been successfully applied to the broader class of bisbenzylisoquinoline alkaloids to understand the structural requirements for activities such as antimalarial effects. Such studies have identified descriptors related to intermolecular interactions, lipophilicity, and molecular shape as being important for the activity of this class of compounds. These approaches could be directly applied to a series of this compound analogs to guide the rational design of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. oamjms.eu This technique helps in understanding the interactions between them and predicting the strength of their bond, often expressed as binding affinity. oamjms.eu

In a study investigating the potential of active compounds from the plant Cyclea barbata to interact with Estrogen Receptor Alpha (ESRα), molecular docking simulations were performed for 18 different compounds, including this compound. oamjms.eu The docking process, carried out using AutoDock Vina, aimed to predict the binding affinity of these compounds to the active site of the target protein. oamjms.eu

The results indicated that this compound exhibited a notable binding affinity for Estrogen Receptor α. The specific findings for this compound and other selected compounds from the study are detailed in the table below. oamjms.eu A lower binding affinity score (a more negative value) suggests a stronger and more favorable interaction between the ligand and the receptor. oamjms.eu

Table 1: Molecular Docking Results of Cyclea barbata Compounds with Estrogen Receptor α (ESRα)

| Compound Name | PubChem ID | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 192607 | -7.6 |

| Coclaurine | 68345 | -8.3 |

| N-methylcoclaurine | 160533 | -7.1 |

| Cyclanoline | 160532 | -7.1 |

| Beta-cyclonoline | - | -7.1 |

| Norlimacine | 192608 | -8.8 |

| Fangchinoline | 73481 | -8.9 |

| Limacine | 100257 | -9.0 |

| Curine | 253793 | -10.3 |

| Isochondodendrine | 197726 | -10.6 |

| Tetrandrine | - | -8.6 |

| Isotetrandrine | 457825 | -9.2 |

Data sourced from Noviyanti et al. (2020). oamjms.eu

Molecular Dynamics Simulations for Conformational Stability and Binding

Following molecular docking, which provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are often employed. researchgate.net MD simulations compute the movements of atoms over time by integrating Newton's classical equation of motion, offering insights into the stability and conformational changes of the protein-ligand complex in a dynamic environment. researchgate.netrsc.org

While molecular docking studies have been conducted for this compound with Estrogen Receptor α, detailed results from subsequent molecular dynamics simulations specifically for the this compound-ESRα complex are not extensively documented in the available scientific literature. Such simulations would be crucial to validate the stability of the docked pose, observe the flexibility of the compound within the binding pocket, and analyze the persistence of key interactions (like hydrogen bonds) over a simulated period. For other compounds from Cyclea barbata, such as tetrandrine, MD simulations have been used to refine 3D conformations and understand their mobility. researchgate.net

Identification of Potential Molecular Targets and Pathways (e.g., Estrogen Receptor Alpha, SRC, Adrenergic Receptors)

Research into the bioactive compounds of Cyclea barbata has identified several potential molecular targets and signaling pathways through which they may exert their effects.

Estrogen Receptor Alpha (ESRα): Based on the molecular docking studies mentioned previously, Estrogen Receptor α is a primary predicted target for this compound and other alkaloids present in Cyclea barbata. oamjms.eu The binding of these compounds to ESRα suggests a potential role in modulating estrogen-related signaling pathways. oamjms.eu

Chemical Derivatization Studies of Cycleabarbatine for Analytical and Synthetic Utility

Principles and Mechanistic Aspects of Derivatization Reactions

Chemical derivatization is a technique used to convert an analyte into a derivative with properties more suitable for a given analytical method. researchgate.netscribd.com This process modifies a specific functional group of the target compound. scribd.com The primary goals of derivatization, particularly for chromatographic analysis, include increasing the volatility and thermal stability of the analyte, improving peak shape and resolution, and enhancing detector response. innovatechlabs.comphenomenex.comthermofisher.com

For a compound like cycleabarbatine, the key reactive site for derivatization would likely be its hydroxyl (-OH) group. naturalproducts.net Common derivatization reactions for hydroxyl groups include:

Silylation: This is one of the most common derivatization methods in gas chromatography (GC). mdpi.com It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.comCurrent time information in Bangalore, IN. This reaction decreases the polarity of the compound and reduces intermolecular hydrogen bonding, thereby increasing its volatility and thermal stability. innovatechlabs.comresearchgate.net The general mechanism is a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent, with the departure of a leaving group. researchgate.net

Acylation: This reaction introduces an acyl group (R-C=O) to the molecule, converting hydroxyl groups into esters. innovatechlabs.commdpi.com Using fluorinated acylating agents can significantly enhance detectability by an electron capture detector (ECD). mdpi.com The reaction typically proceeds by nucleophilic substitution at the carbonyl carbon of the acylating reagent. innovatechlabs.com

Alkylation: This process replaces an active hydrogen with an alkyl group, most commonly forming esters from carboxylic acids, but also ethers from hydroxyl groups. The resulting derivatives are generally more stable than their silyl (B83357) counterparts and exhibit increased volatility.

Optimization of Derivatization Protocols for Enhanced Analytical Performance

Optimizing derivatization protocols is crucial to ensure the reaction is complete, reproducible, and does not produce interfering by-products. scribd.comCurrent time information in Bangalore, IN. Key parameters that require careful optimization include the choice of reagent, solvent, reaction temperature, and reaction time. Current time information in Bangalore, IN.impactfactor.org

Reagent and Concentration: The choice of derivatizing reagent depends on the functional group of the analyte and its steric hindrance. Current time information in Bangalore, IN. For instance, for sterically hindered hydroxyl groups, a stronger silylating agent or the addition of a catalyst like trimethylchlorosilane (TMCS) might be necessary. phenomenex.comCurrent time information in Bangalore, IN. The reagent is typically added in excess to drive the reaction to completion. Current time information in Bangalore, IN.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving both the analyte and the reagent. Pyridine is a common solvent, especially in silylation and acylation, as it can also act as a catalyst and scavenger for acidic by-products. naturalproducts.netjmchemsci.com

Temperature and Time: These two parameters are interdependent and crucial for reaction completion. Current time information in Bangalore, IN. Some reactions, like the derivatization of simple alcohols, can occur quickly at room temperature, while others, involving more sterically hindered or less reactive groups, may require heating for extended periods. Current time information in Bangalore, IN. For example, a protocol for biogenic amines using dansyl chloride required incubation at 60°C for one hour for optimal results. impactfactor.org Automated systems can offer better control over reaction times, improving reproducibility. naturalproducts.netresearchgate.netoamjms.eu

Reaction Environment: The absence of water is critical for many derivatization reactions, especially silylation, as moisture can decompose the reagent and the resulting derivative. thermofisher.comCurrent time information in Bangalore, IN. Therefore, using anhydrous solvents and storing reagents under dry conditions is essential.

An example of an optimized protocol for a complex mixture of metabolites involved methoximation followed by silylation, with final parameters of 60 minutes at 30°C for the first step and 30 minutes at 30°C for the second, followed by a 4-hour equilibration time. naturalproducts.netresearchgate.netoamjms.eu

Table 1: General Parameters for Derivatization Protocol Optimization

| Parameter | Considerations | Common Choices/Ranges |

| Reagent | Reactivity towards target functional group, steric hindrance, detector compatibility. | BSTFA, MSTFA (Silylation); MBTFA, HFBA (Acylation). naturalproducts.netCurrent time information in Bangalore, IN.studysmarter.co.uk |

| Catalyst | Used for slow-reacting or sterically hindered groups. | TMCS, Pyridine. phenomenex.comCurrent time information in Bangalore, IN. |

| Solvent | Must dissolve analyte and reagent; should be inert. | Pyridine, Acetonitrile (B52724), Hexane. Current time information in Bangalore, IN.impactfactor.orgstudysmarter.co.uk |

| Temperature | Affects reaction rate and stability of analyte/derivative. | Room Temperature to >100°C. innovatechlabs.comCurrent time information in Bangalore, IN. |

| Time | Duration required for reaction to reach completion. | Minutes to several hours. Current time information in Bangalore, IN.impactfactor.org |

| Environment | Presence of moisture can inhibit the reaction. | Anhydrous (moisture-free) conditions are often required. Current time information in Bangalore, IN. |

This table is based on general derivatization principles and not on specific studies of this compound.

Application of Derivatization in Chromatographic and Spectroscopic Analysis

Derivatization is a powerful tool in sample preparation for chromatography and spectroscopy, primarily by altering the physicochemical properties of the analyte to make it more amenable to analysis. researchgate.netinnovatechlabs.comslideshare.net

Gas chromatography (GC) requires that analytes be volatile and thermally stable. phenomenex.comqa-group.com Many complex molecules, such as alkaloids, sugars, and steroids, are non-volatile due to their polarity and the presence of functional groups that engage in hydrogen bonding (e.g., -OH, -NH, -COOH). innovatechlabs.comjmchemsci.com

Derivatization chemically modifies these polar functional groups to create a new compound that is less polar and more volatile, allowing it to be vaporized without decomposition in the GC injector and to travel through the GC column. Current time information in Bangalore, IN.researchgate.net For instance, silylation replaces the active hydrogens in hydroxyl or amine groups with a non-polar trimethylsilyl (TMS) group, which significantly lowers the boiling point of the compound and makes it suitable for GC analysis. phenomenex.comresearchgate.net Similarly, acylation converts these same groups into esters and amides, which are also more volatile. innovatechlabs.com

Beyond improving chromatographic behavior, derivatization can significantly enhance the signal response for a given detector. researchgate.netinnovatechlabs.com This is achieved by introducing specific chemical moieties into the analyte's structure that have a strong response to a particular detection method.

For GC: Introducing halogen atoms (e.g., fluorine) via acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) makes the derivative highly sensitive to an electron capture detector (ECD), allowing for trace-level analysis. innovatechlabs.comstudysmarter.co.uk

For HPLC and Spectroscopy: In High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore or fluorophore to an analyte that otherwise lacks a UV-absorbing or fluorescent group. spu.edu.sy This allows for highly sensitive detection using UV-Visible or fluorescence detectors. For example, dansyl chloride reacts with amines to produce highly fluorescent derivatives. impactfactor.org

For Mass Spectrometry (MS): Derivatization can be used to produce derivatives with specific fragmentation patterns, which can aid in structure elucidation and improve quantification in GC-MS or LC-MS analysis. innovatechlabs.comresearchgate.net For example, tert-butyldimethylsilyl (TBDMS) derivatives are known to produce a prominent M-57 ion (loss of the tert-butyl group), which is useful for identifying the molecular ion. mdpi.com

Increased Volatility for Gas Chromatography Applications

Derivatization for Structure-Modification Investigations

In medicinal chemistry and drug development, derivatization is a fundamental strategy for structure-modification studies, including Structure-Activity Relationship (SAR) investigations. pfc.hrcreative-biolabs.com SAR explores how the chemical structure of a molecule relates to its biological activity. studysmarter.co.ukcreative-biolabs.com By systematically creating a series of derivatives from a lead compound and evaluating their biological effects, researchers can identify the key functional groups responsible for its pharmacological activity (the pharmacophore) and optimize its properties. creative-biolabs.com

The goals of such structural modifications include:

Improving potency and efficacy. creative-biolabs.com

Enhancing bioavailability and optimizing pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). pfc.hrphysionet.org

Reducing side effects and toxicity. physionet.org

Improving solubility or stability. chemmethod.comknapsackfamily.com

For a natural product like this compound, which is a bisbenzylisoquinoline alkaloid, derivatization could be employed to synthesize new analogs with potentially enhanced biological activities. researchgate.net For example, the hydroxyl group could be converted into various esters or ethers, and the tertiary amines could be quaternized to explore how these changes affect the molecule's interaction with a biological target. naturalproducts.netmdpi.comchemmethod.com Although no such studies have been published for this compound itself, this approach is common for other alkaloids and natural products. chemmethod.comknapsackfamily.com

Advanced Analytical Techniques for Comprehensive Characterization of Cycleabarbatine

Hyphenated Analytical Platforms for Complex Mixture Analysis

The analysis of Cycleabarbatine, often present in intricate mixtures with other structurally related alkaloids, benefits immensely from hyphenated analytical techniques. These methods couple the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of spectrometry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound. researchgate.net The initial chromatographic separation, typically using reversed-phase high-performance liquid chromatography (HPLC), isolates this compound from other co-eluting compounds in an extract. Subsequent introduction into the mass spectrometer allows for precise mass determination and structural elucidation through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion, confirming its molecular formula, C37H40N2O6. naturalproducts.netepdf.pub Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the protonated molecule, yielding a characteristic fragmentation pattern that serves as a structural fingerprint.

Continuing studies of the alkaloidal fraction from the roots of Cyclea barbata have successfully utilized LC-MS to guide the isolation of new compounds, including (+)-cycleabarbatine. researchgate.net In such studies, the data-mining strategy based on LC-MS is instrumental for efficiently profiling chemical constituents. researchgate.net

For an even more definitive structural characterization, liquid chromatography can be directly coupled with nuclear magnetic resonance (LC-NMR) spectroscopy. While less common due to sensitivity and technical challenges, LC-NMR provides complete structural information, including the crucial stereochemical details, of the isolated compound post-chromatographic separation. This technique is particularly powerful for resolving ambiguities that may remain after MS analysis. One-dimensional (1D) and two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are employed to assign all proton and carbon signals, confirming the complex cyclic structure of this compound. researchgate.netresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ 609.2965 |

| Collision Energy | 20-40 eV (optimized) |

Gas chromatography-mass spectrometry (GC-MS) is generally less suited for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. The high temperatures required for volatilization would likely lead to degradation of the compound. However, GC-MS can be a valuable tool for the analysis of smaller, volatile fragments produced through controlled chemical degradation or for the analysis of derivatized functional groups within the molecule.

Multi-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power by employing two columns with different stationary phases. While direct application to this compound is not standard, this technique could theoretically be applied to analyze complex mixtures of degradation products, providing a highly detailed chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-NMR

Emerging Spectroscopic and Spectrometric Methodologies

Recent advances in analytical instrumentation have introduced new dimensions to the characterization of complex molecules like this compound. These emerging techniques offer enhanced resolution and provide novel structural insights.